Ethyl 4-[2-(4-methylphenyl)quinoline-4-amido]benzoate
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Overview
Description
Ethyl 4-[2-(4-methylphenyl)quinoline-4-amido]benzoate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(4-methylphenyl)quinoline-4-amido]benzoate typically involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes include:
Skraup Synthesis: This method involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Doebner-Von Miller Synthesis: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds.
Friedlander Synthesis: This method uses 2-aminobenzophenone and an aldehyde or ketone.
Once the quinoline core is prepared, it undergoes further functionalization to introduce the 4-methylphenyl and benzoate groups. The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(4-methylphenyl)quinoline-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the quinoline core or the amido group.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Ethyl 4-[2-(4-methylphenyl)quinoline-4-amido]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(4-methylphenyl)quinoline-4-amido]benzoate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)quinoline: Shares the quinoline core but lacks the benzoate ester group.
Ethyl 4-[(2-quinoxalinylcarbonyl)amino]benzoate: Similar structure but with a quinoxaline instead of a quinoline core.
Uniqueness
Ethyl 4-[2-(4-methylphenyl)quinoline-4-amido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C26H22N2O3 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
ethyl 4-[[2-(4-methylphenyl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C26H22N2O3/c1-3-31-26(30)19-12-14-20(15-13-19)27-25(29)22-16-24(18-10-8-17(2)9-11-18)28-23-7-5-4-6-21(22)23/h4-16H,3H2,1-2H3,(H,27,29) |
InChI Key |
DGPBQSZCCVYNRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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